Cyclohexane-1,2,4,5-tetraone
Overview
Description
Cyclohexane-1,2,4,5-tetraone is an organic compound characterized by a cyclohexane ring with four ketone groups at the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,4,5-tetraone can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the oxidation of cyclohexane using oxygen or oxygen-containing gases can yield cyclohexanone, which can be further oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of fixed bed reactors and hydrogenation techniques are also common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2,4,5-tetraone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cyclohexane-1,2,4,5-tetrol.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and more complex ketones.
Reduction: Cyclohexane-1,2,4,5-tetrol.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane-1,2,4,5-tetraone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexane-1,2,4,5-tetraone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Cyclohexane-1,2,4,5-tetrol: Similar structure but with hydroxyl groups instead of ketone groups.
Cyclohexane-1,2,4,5-tetramethyl: Contains methyl groups instead of ketone groups.
Uniqueness: Cyclohexane-1,2,4,5-tetraone is unique due to its four ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
cyclohexane-1,2,4,5-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUIDKJBMQWQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=O)CC(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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